molecular formula C20H20N4O3 B4674925 [4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE

[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE

Cat. No.: B4674925
M. Wt: 364.4 g/mol
InChI Key: URCZYSZWKKSPPH-UHFFFAOYSA-N
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Description

4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features an indole moiety linked to a piperazine ring, which is further connected to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions One common method includes the initial formation of the indole derivative, followed by its reaction with piperazineThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized indole derivatives, amino-substituted compounds, and various substituted piperazine derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound has shown promise in preclinical studies for its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring can enhance the compound’s solubility and bioavailability. The nitrophenyl group can participate in electron transfer reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the nitrophenyl group in 4-(1H-INDOL-3-YLMETHYL)PIPERAZINOMETHANONE imparts unique electronic properties, making it more reactive in certain chemical reactions. This structural feature also enhances its potential as a pharmacophore in drug design .

Properties

IUPAC Name

[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(15-5-7-17(8-6-15)24(26)27)23-11-9-22(10-12-23)14-16-13-21-19-4-2-1-3-18(16)19/h1-8,13,21H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCZYSZWKKSPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE
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[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO](4-NITROPHENYL)METHANONE

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